1-(1-Propyl-1H-pyrrol-2-yl)ethanone

Medicinal Chemistry Drug Discovery ADME

1-(1-Propyl-1H-pyrrol-2-yl)ethanone (CAS 121805-97-8), also known as 1-propyl-2-acetylpyrrole, is an N-alkylated pyrrole derivative bearing a 2-acetyl substituent. This compound serves as a core synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase inhibitor scaffolds and bioactive pyrrole libraries.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 121805-97-8
Cat. No. B058563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Propyl-1H-pyrrol-2-yl)ethanone
CAS121805-97-8
SynonymsEthanone, 1-(1-propyl-1H-pyrrol-2-yl)- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCCN1C=CC=C1C(=O)C
InChIInChI=1S/C9H13NO/c1-3-6-10-7-4-5-9(10)8(2)11/h4-5,7H,3,6H2,1-2H3
InChIKeyJWJSVYMHRSMQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Propyl-1H-pyrrol-2-yl)ethanone (CAS 121805-97-8) Procurement & Research Use Guide


1-(1-Propyl-1H-pyrrol-2-yl)ethanone (CAS 121805-97-8), also known as 1-propyl-2-acetylpyrrole, is an N-alkylated pyrrole derivative bearing a 2-acetyl substituent . This compound serves as a core synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the construction of kinase inhibitor scaffolds and bioactive pyrrole libraries [1]. Its calculated physicochemical profile includes a molecular formula of C9H13NO (MW 151.21 g/mol), a LogP of 2.10, a topological polar surface area (PSA) of 22.0 Ų, and three rotatable bonds .

Why Generic Pyrrole Substitution Fails: The Case for 1-(1-Propyl-1H-pyrrol-2-yl)ethanone


Generic substitution among 1-alkyl-2-acetylpyrroles is not scientifically valid. The length and branching of the N-alkyl chain directly modulates lipophilicity (LogP), steric hindrance, and synthetic accessibility, which in turn dictates biological target engagement and downstream reactivity . For instance, the propyl group in 1-(1-propyl-1H-pyrrol-2-yl)ethanone offers a specific LogP of 2.10, which is distinct from its methyl or ethyl analogs . This difference in lipophilicity can profoundly impact membrane permeability and protein binding. Furthermore, the propyl chain provides a unique balance of steric bulk and conformational flexibility that influences the yield and selectivity of subsequent aroylation or alkylation reactions compared to shorter or longer chain analogs [1].

Quantitative Differentiation of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone: A Procurement Evidence Guide


Lipophilicity (LogP) of N-Propyl Derivative vs. Methyl and Ethyl Analogs

The lipophilicity of 1-(1-propyl-1H-pyrrol-2-yl)ethanone, as measured by its calculated LogP of 2.10, provides a quantifiable differentiation from its closest N-alkyl analogs. This LogP value is higher than that of the N-methyl derivative and lower than longer-chain N-alkyl derivatives, positioning the propyl chain in a specific lipophilic window that may optimize membrane permeability . The exact LogP of the N-methyl analog (1-methyl-2-acetylpyrrole) is not directly provided in the same source, but the trend in LogP increase with chain length is a class-level inference .

Medicinal Chemistry Drug Discovery ADME

Synthetic Utility in Phase-Transfer Catalyzed Alkylation

The synthesis of 1-alkyl-2-acetylpyrroles, including the target compound, is achieved via alkylation of 2-acetylpyrrole with alkyl iodides in a benzene/solid KOH system using 18-crown-6 as a phase-transfer catalyst at room temperature, yielding the corresponding 1-alkyl derivatives in high yields [1]. While the paper does not explicitly state the yield for the N-propyl derivative, it establishes that 1-alkyl-2-acetylpyrroles can be further alkylated under solvent-free conditions to yield side-chain di-C-alkylated products in satisfactory yields [2]. This demonstrates the compound's utility as a versatile intermediate for further functionalization.

Organic Synthesis Process Chemistry Phase-Transfer Catalysis

Physicochemical Profile: Topological Polar Surface Area (TPSA) and Rotatable Bonds

The topological polar surface area (TPSA) of 1-(1-propyl-1H-pyrrol-2-yl)ethanone is 22.0 Ų, and it possesses three rotatable bonds . These values are distinct from N-unsubstituted 2-acetylpyrrole (which has a lower molecular weight and different TPSA) and from longer-chain N-alkyl derivatives (which have more rotatable bonds). The specific combination of these parameters influences the compound's ability to cross biological membranes and its conformational flexibility [1].

Medicinal Chemistry ADME Cheminformatics

Role as a Key Intermediate in Kinase Inhibitor Development

Patents describe the use of substituted pyrroles, including N-alkylated 2-acetylpyrroles, as key intermediates in the synthesis of checkpoint kinase 1 (Chk1) and Jak family kinase inhibitors [1][2]. While the exact activity of the target compound itself is not reported, its structural class is explicitly claimed for the generation of bioactive molecules. The N-propyl substitution on the pyrrole ring is a specific modification that can be used to explore structure-activity relationships (SAR) around the N-alkyl region of these kinase inhibitor pharmacophores [3].

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1-(1-Propyl-1H-pyrrol-2-yl)ethanone


Synthesis of Novel Checkpoint Kinase 1 (Chk1) Inhibitors for Cancer Research

The compound serves as a key intermediate for constructing substituted pyrroles that act as Chk1 inhibitors [2]. Its N-propyl group offers a specific lipophilic and steric profile (LogP = 2.10) for SAR exploration around the N-alkyl region of the pharmacophore, potentially optimizing potency and selectivity against Chk1.

Development of Jak Family Kinase Inhibitors

Patents claim the use of N-alkylpyrroles, such as 1-(1-propyl-1H-pyrrol-2-yl)ethanone, in the synthesis of compounds that modulate Jak kinase activity [2]. This makes it a valuable building block for researchers developing therapeutics for diseases driven by dysregulated Jak-STAT signaling, such as myeloproliferative neoplasms and inflammatory conditions.

Medicinal Chemistry SAR Studies on Pyrrole-Based HDAC Inhibitors

The 2-acetylpyrrole motif is a known cap group in histone deacetylase (HDAC) inhibitors [2]. 1-(1-Propyl-1H-pyrrol-2-yl)ethanone can be utilized as a synthetic intermediate to introduce an N-propyl group into this cap, allowing medicinal chemists to probe the effects of N-alkyl chain length on HDAC isoform selectivity and cellular activity.

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